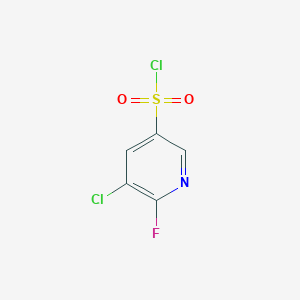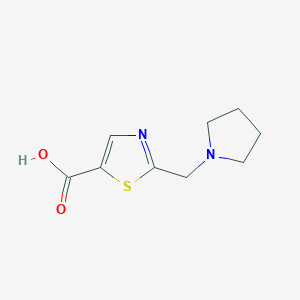![molecular formula C20H15N5O B2482215 N-([2,4'-ビピリジン]-4-イルメチル)キノキサリン-6-カルボキサミド CAS No. 2034579-18-3](/img/structure/B2482215.png)
N-([2,4'-ビピリジン]-4-イルメチル)キノキサリン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
科学的研究の応用
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:
作用機序
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been found to cause dna damage . This suggests that the compound may interact with its targets, leading to changes at the molecular level that could potentially disrupt normal cellular processes.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives, the compound’s action could potentially result in various molecular and cellular effects .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown potential antineoplastic activity, with selective cytotoxicity against certain cancer cell lines . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core . The bipyridine moiety can be introduced through a subsequent reaction with a suitable bipyridine derivative under appropriate conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .
化学反応の分析
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
類似化合物との比較
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide: Known for its antimycobacterial and antineoplastic activities.
Quinoline derivatives: These compounds exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide lies in its specific bipyridine moiety, which enhances its binding affinity and biological activity compared to other quinoxaline derivatives.
特性
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLLSPPXBGEAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
![N-(2-chloro-4-methylphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2482139.png)
![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2482142.png)



![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)

![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)
